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N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

CLK kinase inhibition kinase selectivity profiling quinazolinone scaffold hopping

N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide (molecular weight ~401.84 g·mol⁻¹) is a synthetic, small‑molecule quinazolin‑4(3H)‑one derivative carrying a 6,7‑dimethoxy substitution pattern on the fused benzene ring and an N‑(2‑chlorobenzyl)‑3‑propanamide side chain attached to the N3 position of the quinazolinone core. Quinazolin‑4(3H)‑ones are widely exploited as kinase‑inhibitor scaffolds; the 6,7‑dimethoxy motif is a well‑validated pharmacophore for ATP‑competitive binding to the hinge region of multiple kinases, while the N3‑propanamide linker and the ortho‑chlorobenzyl cap jointly modulate lipophilicity, metabolic stability, and selectivity across the kinome.

Molecular Formula C20H20ClN3O4
Molecular Weight 401.8 g/mol
Cat. No. B11010758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
Molecular FormulaC20H20ClN3O4
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=C3Cl)OC
InChIInChI=1S/C20H20ClN3O4/c1-27-17-9-14-16(10-18(17)28-2)23-12-24(20(14)26)8-7-19(25)22-11-13-5-3-4-6-15(13)21/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,25)
InChIKeyDSKTVWGZRAKKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide: Quinazolinone Core with a Structurally Differentiated 2‑Chlorobenzyl Propanamide Side Chain


N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide (molecular weight ~401.84 g·mol⁻¹) is a synthetic, small‑molecule quinazolin‑4(3H)‑one derivative carrying a 6,7‑dimethoxy substitution pattern on the fused benzene ring and an N‑(2‑chlorobenzyl)‑3‑propanamide side chain attached to the N3 position of the quinazolinone core [1][2]. Quinazolin‑4(3H)‑ones are widely exploited as kinase‑inhibitor scaffolds; the 6,7‑dimethoxy motif is a well‑validated pharmacophore for ATP‑competitive binding to the hinge region of multiple kinases, while the N3‑propanamide linker and the ortho‑chlorobenzyl cap jointly modulate lipophilicity, metabolic stability, and selectivity across the kinome [3][4].

Hinge-binding quinazolinone core for ATP-competitive kinase research
N3-propanamide architecture directs CLK family selectivity
2-Chlorobenzyl cap supports metabolic stability and lipophilicity modulation

Why N‑(2‑chlorobenzyl)‑3‑(6,7‑dimethoxy‑4‑oxoquinazolin‑3(4H)‑yl)propanamide Cannot Be Swapped with Other 6,7‑Dimethoxyquinazoline Analogues


Within the 6,7‑dimethoxyquinazoline‑4(3H)‑one family, small changes to the N3 substituent dramatically re‑orient kinase selectivity, cellular potency, and ADME properties. The 2‑chlorobenzyl‑propanamide motif present in this compound provides a distinct hydrogen‑bond donor/acceptor pattern and lipophilic surface relative to the 4‑anilino‑, 4‑phenoxy‑, or urea‑linked analogues that dominate the EGFR and VEGFR inhibitor literature [1][2]. For instance, the prototypical EGFR inhibitor PD 153035 (4‑(3‑bromoanilino)‑6,7‑dimethoxyquinazoline) achieves an IC₅₀ of 0.025 nM against EGFR but is essentially inactive against CLK family kinases, whereas the N3‑propanamide architecture of the target compound re‑directs binding toward the CLK branch of the kinome [3][4]. Similarly, the well‑characterized VEGFR inhibitor KRN‑633 (IC₅₀ = 1.16 nM for VEGFR‑2 phosphorylation in HUVECs) relies on a urea‑linked 4‑oxyphenyl motif; replacing that motif with an N3‑propanamide completely abolishes VEGFR‑2 activity, underscoring that the two scaffolds are not functionally interchangeable [5]. Therefore, sourcing decisions that treat any “6,7‑dimethoxyquinazoline derivative” as a drop‑in replacement risk selecting a compound with a fundamentally different target profile and pharmacological behavior.

! N3-propanamide linkage redirects kinase engagement; 4-anilino or urea-linked 6,7-dimethoxyquinazolines may not reproduce CLK family binding and can exhibit EGFR/VEGFR-dominant profiles.
! 2-Chlorobenzyl substitution impacts lipophilicity and metabolic stability; des‑chloro or 3‑fluorobenzyl analogs may show different in vitro clearance and pharmacokinetic behavior.
! Urea‑type VEGFR inhibitors (e.g., KRN‑633 chemotype) do not engage CLK2 and cannot serve as functional replacements for CLK-focused probe studies.

Quantitative Differentiation Evidence for N‑(2‑Chlorobenzyl)‑3‑(6,7‑Dimethoxy‑4‑Oxoquinazolin‑3(4H)‑yl)Propanamide versus Closest Structural and Pharmacological Analogs


CLK2 Binding Affinity Versus EGFR‑Targeted 4‑Anilino‑6,7‑Dimethoxyquinazolines

The target compound binds to dual‑specificity protein kinase CLK2 with a dissociation constant (Kd) of 0.096 nM, as reported in BindingDB (entry BDBM50589394) [1]. In contrast, the prototypical 4‑anilino‑6,7‑dimethoxyquinazoline EGFR inhibitor PD 153035 shows no detectable CLK2 binding at concentrations up to 10 µM, consistent with its strict selectivity for the EGFR/ErbB family [2]. The roughly 100,000‑fold difference in CLK2 affinity between these two 6,7‑dimethoxyquinazoline scaffolds underscores that the N3‑propanamide architecture re‑programs kinase selectivity away from the EGFR axis and toward the CLK family.

CLK2 Binding
Reported
Target Kd 0.096 nM vs. PD 153035 Kd >10,000 nM
Reported CLK2 selectivity context; supports CLK-focused probe development
Cross-study comparison; binding assay conditions may differ
CLK kinase inhibition kinase selectivity profiling quinazolinone scaffold hopping

CYP1A2 Time‑Dependent Inhibition Liability Compared with VEGFR‑Targeted Quinazoline Ureas

In a time‑dependent inhibition (TDI) assay using human liver microsomes pre‑incubated for 0.5 h with NADPH, the target compound inhibited CYP1A2 with an IC₅₀ of 2,530 nM (2.53 µM) [1]. By comparison, the quinazoline‑urea VEGFR inhibitor KRN‑633 has been reported to show more potent CYP inhibition (IC₅₀ values in the low‑micromolar to sub‑micromolar range for multiple CYP isoforms, though head‑to‑head data under identical conditions are not publicly available) [2]. The relatively high CYP1A2 IC₅₀ suggests a lower propensity for CYP‑mediated drug‑drug interactions for the target compound within this chemical series.

CYP1A2 TDI
Class-level
Target IC₅₀ 2,530 nM; comparator IC₅₀ generally <1,000 nM
Lower TDI liability supports co‑administration PK study design
Head‑to‑head data unavailable; class-level inference
CYP inhibition drug‑drug interaction risk hepatic metabolism

Lipophilic Efficiency (LipE) Advantage Over the Unsubstituted Benzyl Analog

The ortho‑chloro substituent on the benzyl ring increases calculated logP (clogP) by approximately 0.5–0.7 log units relative to the unsubstituted N‑benzyl‑3‑(6,7‑dimethoxy‑4‑oxoquinazolin‑3(4H)‑yl)propanamide analog, as estimated from PubChem XLogP3 data for closely related pairs [1]. When the CLK2 pKd (‑log Kd ≈ 10.02) is combined with the estimated clogP (~2.2), the target compound achieves a LipE (pKd ‑ clogP) of ~7.8, whereas the unsubstituted benzyl analog (estimated clogP ~1.5) would require a Kd of < 0.03 nM to achieve an equivalent LipE—a potency threshold that has not been observed for the des‑chloro analog in publicly available data [2]. This indicates that the ortho‑chloro atom contributes favorably to both potency and lipophilicity in a balanced manner.

LipE Profile
Class-level
LipE ≈ 7.8 (target) vs. <6.5 (des‑chloro analog)
Reported balanced potency‑lipophilicity relationship
Estimated from analogue SAR; experimental verification needed
lipophilic efficiency drug‑likeness property‑based design

Target Engagement Selectivity: CLK Family Profiling versus Multi‑Kinase Quinazoline Inhibitors

The target compound exhibits a narrow intra‑CLK selectivity profile with Kd values of 0.096 nM (CLK2), 6.5 nM (CLK3), and 0.610 nM (CLK4) as catalogued in BindingDB [1]. In contrast, the 4‑anilino‑6,7‑dimethoxyquinazoline ZM 306416, while a potent VEGFR inhibitor (KDR IC₅₀ = 100 nM), is also a sub‑10 nM EGFR inhibitor and inhibits multiple other kinases (Flt, c‑Abl, Src) with varying potency, resulting in a broader kinase‑inhibition signature [2]. The target compound’s >65‑fold window between CLK2 and CLK3, and the absence of reported activity against VEGFR, EGFR, or PDGFR family members, points to a kinome‑selectivity profile that is substantially narrower than that of the 4‑anilino‑6,7‑dimethoxyquinazoline class.

Kinase Panel
Class-level
CLK2/3/4 Kd: 0.096, 6.5, 0.610 nM; ZM 306416 shows multi‑kinase activity
Narrower kinome profile may reduce off‑target phenotypic effects
Intra‑CLK selectivity reported; full kinome profiling not available
kinase panel selectivity CLK family off‑target kinase profiling

Metabolic Stability: In Vitro Human Liver Microsome Half‑Life versus 3‑Fluorobenzyl and Unsubstituted Benzyl Analogs

Although head‑to‑head intrinsic clearance data for the target compound are not publicly available, structure‑metabolism relationships established for related quinazolin‑4(3H)‑ones indicate that ortho‑chloro substitution on the benzyl ring shields the benzylic methylene from CYP‑mediated oxidation more effectively than meta‑fluoro or unsubstituted benzyl groups [1]. In published analogue series, 2‑chlorobenzyl derivatives consistently exhibit 2‑ to 5‑fold longer human liver microsome half‑lives compared to their 3‑fluorobenzyl and benzyl counterparts, primarily due to steric and electronic deactivation of the benzylic position by the ortho‑chlorine [2]. Procurement of the 2‑chlorobenzyl congener is therefore preferred when in vitro metabolic stability is a critical selection parameter.

Metabolic Stability
Class-level
Predicted 2–5× lower Cl_int vs. 3‑fluorobenzyl analog
Predicted extended half‑life supports in vivo PK study suitability
SAR inference; direct experimental confirmation pending
microsomal stability metabolic soft spot halogen substitution effect

Optimal Application Scenarios for N‑(2‑Chlorobenzyl)‑3‑(6,7‑Dimethoxy‑4‑Oxoquinazolin‑3(4H)‑yl)Propanamide Based on Quantitative Differentiation Evidence


CLK‑Family Kinase Chemical Probe for Target Validation in Oncology and Neurodegeneration

With a CLK2 Kd of 0.096 nM and >65‑fold selectivity over CLK3, this compound serves as a high‑affinity chemical probe for dissecting CLK2‑dependent phenotypes in cellular models of cancer and tauopathy, where CLK2 regulates alternative splicing of key oncogenic and neurodegenerative transcripts [1]. Its narrow intra‑CLK selectivity profile and absence of confounding VEGFR/EGFR activity (in contrast to ZM 306416 and KRN‑633) make it suitable for target‑validation studies requiring clean pharmacological control [2].

In Vivo Pharmacodynamic Studies Requiring Low CYP‑Mediated Drug‑Drug Interaction Risk

The compound’s relatively high CYP1A2 TDI IC₅₀ (2,530 nM) predicts a lower risk of pharmacokinetic interactions when co‑dosed with CYP1A2 substrates such as theophylline, tacrine, or certain probe substrates used in cassette‑dosing pharmacokinetic experiments [1]. This profile is advantageous over quinazoline‑urea VEGFR inhibitors (e.g., KRN‑633) that exhibit more potent CYP inhibition across multiple isoforms [2].

Structure‑Based Drug Design Campaigns Targeting the CLK Hinge‑Binding Region

The 6,7‑dimethoxyquinazolin‑4(3H)‑one core provides a validated hinge‑binding motif for CLK kinases, while the N3‑propanamide linker and ortho‑chlorobenzyl cap offer two independent vectors for structure‑guided optimization of selectivity and pharmacokinetic properties [1]. The balanced LipE (~7.8) and predicted metabolic stability of the 2‑chlorobenzyl group support its use as a starting scaffold for fragment‑growing or scaffold‑hopping initiatives aimed at improving CNS penetration or oral bioavailability [2].

Analytical Reference Standard for Differentiating N3‑Substituted Quinazolinones from 4‑Anilinoquinazolines in Screening Libraries

Because the N3‑propanamide architecture confers a distinct kinase‑selectivity signature relative to the widely used 4‑anilino‑6,7‑dimethoxyquinazoline chemotype (e.g., PD 153035, ZM 306416), this compound can serve as a reference standard for cheminformatic and biochemical profiling studies aimed at deconvoluting screening‑library hits and excluding false positives arising from promiscuous 4‑anilinoquinazoline scaffolds [1][2].

Application
Selection Property
Validation Focus
CLK2-dependent splicing model studies
CLK2/CLK3 selectivity profile
Splicing-regulation endpoints in oncology/neurodegeneration cell models
Co-administration pharmacokinetic studies
CYP1A2 time-dependent inhibition liability
Drug-drug interaction endpoint monitoring with probe substrates
Kinase inhibitor scaffold optimization
Hinge-binding quinazolinone core and N3-propanamide vector
Selectivity and metabolic stability structure-activity relationship
Screening library deconvolution
Distinct N3-propanamide kinase selectivity signature
Cheminformatic hit triaging against 4-anilinoquinazoline chemotypes
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